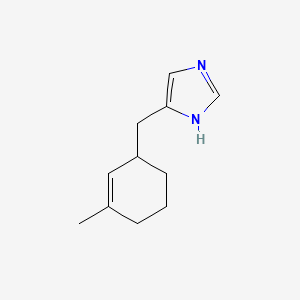
4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole: is an organic compound characterized by a cyclohexene ring substituted with a methyl group and a methylene bridge connecting to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Cyclohexene Intermediate: The starting material, 3-methylcyclohex-2-en-1-one, can be synthesized through the aldol condensation of acetone and methyl vinyl ketone, followed by cyclization.
Methylation: The cyclohexene intermediate undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Imidazole Formation: The final step involves the reaction of the methylated cyclohexene with imidazole in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
- Substitution
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the imidazole ring can yield saturated imidazoline derivatives.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
5-[(3-methylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-10(5-9)6-11-7-12-8-13-11/h5,7-8,10H,2-4,6H2,1H3,(H,12,13) |
Clé InChI |
BAQHMGKQTJNVFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


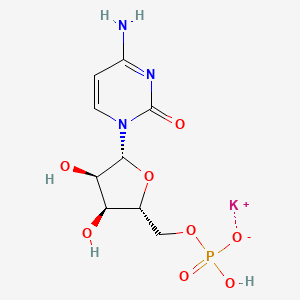
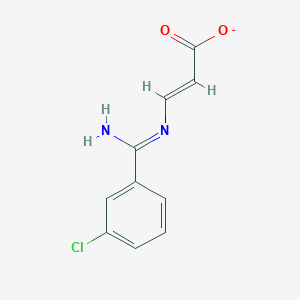
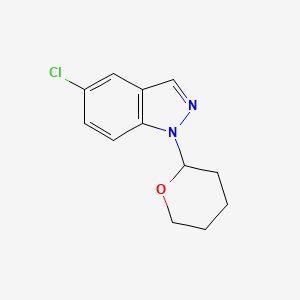

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
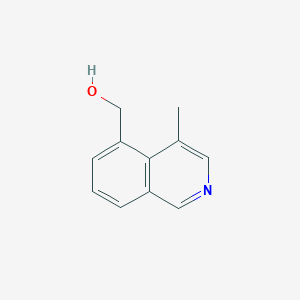



![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
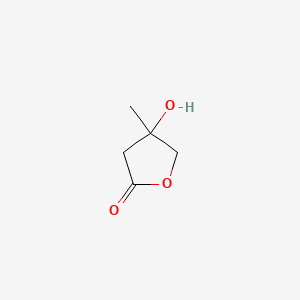
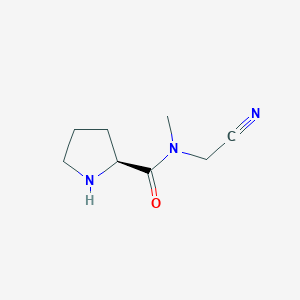
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)

